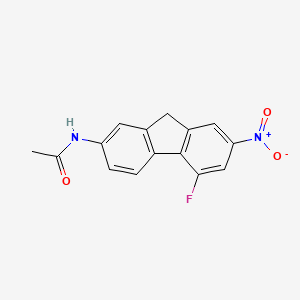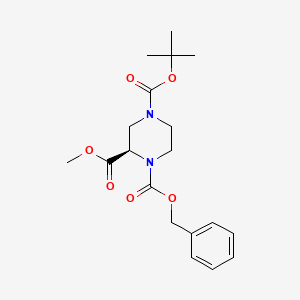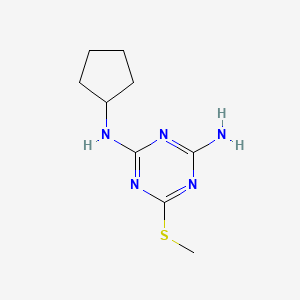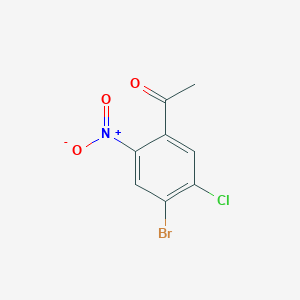
1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone can be synthesized through the bromination of 4-chloro-2-nitroacetophenone. The reaction typically involves the use of bromine in a suitable solvent such as chloroform or acetic acid under controlled temperature conditions . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo, chloro, and nitro) on the phenyl ring.
Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents in the presence of catalysts like iron or aluminum chloride.
Reduction: Hydrogen gas with palladium on carbon or metal hydrides like sodium borohydride.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed:
Reduction: Formation of 1-(4-Bromo-5-chloro-2-aminophenyl)ethanone.
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone involves its interaction with molecular targets through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromo and chloro groups can participate in substitution reactions, modifying the activity of enzymes or receptors .
Comparaison Avec Des Composés Similaires
- 1-(4-Bromo-2-nitrophenyl)ethanone
- 1-(4-Chloro-2-nitrophenyl)ethanone
- 1-(4-Bromo-5-chloro-2-aminophenyl)ethanone
Comparison: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone is unique due to the presence of both bromo and chloro substituents along with a nitro group.
Propriétés
Formule moléculaire |
C8H5BrClNO3 |
|---|---|
Poids moléculaire |
278.49 g/mol |
Nom IUPAC |
1-(4-bromo-5-chloro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClNO3/c1-4(12)5-2-7(10)6(9)3-8(5)11(13)14/h2-3H,1H3 |
Clé InChI |
NBLGLCPJNACALP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


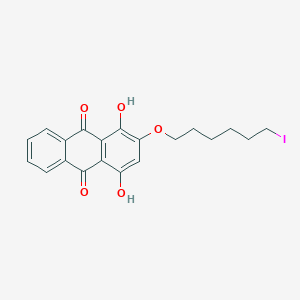
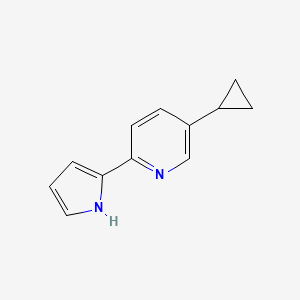
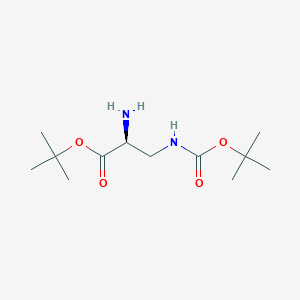
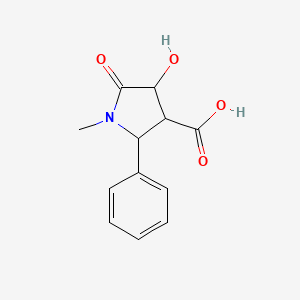
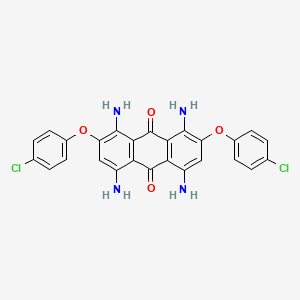
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

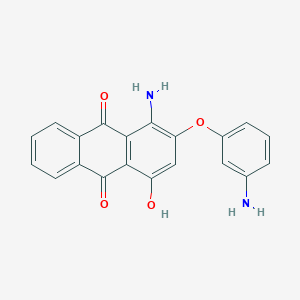
![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
